

Application Notes and Protocols for the Quantification of 2-(2-Hydroxyethoxy)phenol

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Compound of Interest

Compound Name: **2-(2-Hydroxyethoxy)phenol**

Cat. No.: **B1293960**

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Introduction

2-(2-Hydroxyethoxy)phenol, also known as diethylene glycol monophenyl ether, is a chemical compound that can be present as an impurity in various industrial and consumer products, including cosmetics where its parent compound, 2-phenoxyethanol, is used as a preservative.

[1] The accurate and reliable quantification of **2-(2-Hydroxyethoxy)phenol** is essential for quality control, safety assessment, and regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

- High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for analyzing non-volatile and thermally sensitive compounds like phenols.[2] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common approach.[3][4] Detection is typically achieved using an ultraviolet (UV) detector.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis. For non-volatile compounds like

phenols, a derivatization step is often required to increase their volatility and improve chromatographic performance.^{[2][5]} This process converts the polar hydroxyl group into a less polar silyl ether, which is more amenable to GC analysis. Mass spectrometry provides definitive identification based on the compound's mass spectrum.

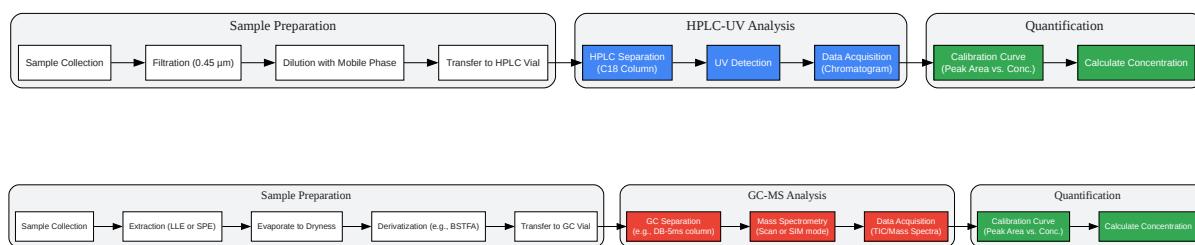
Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. These values are representative for phenolic compounds and may vary based on the specific instrument, matrix, and experimental conditions.

Parameter	HPLC-UV	GC-MS (with Derivatization)
Linearity Range	0.1 - 100 µg/mL	0.5 - 150 µg/L ^[6]
Correlation Coefficient (R ²)	> 0.999 ^[7]	> 0.998 ^[6]
Limit of Detection (LOD)	0.01 - 0.04 µg/mL ^[7]	0.13 µg/L ^[6]
Limit of Quantification (LOQ)	0.05 - 0.12 µg/mL ^[7]	0.43 µg/L ^[6]
Precision (%RSD)	< 6.5% ^[7]	< 7.0% ^[6]
Typical Recovery	87% - 108% ^[8]	> 90%

Experimental Workflows

The logical flow for each analytical method is visualized below.



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